molecular formula C22H19N3OS2 B11201977 3-Amino-N-(4-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide

3-Amino-N-(4-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide

Cat. No.: B11201977
M. Wt: 405.5 g/mol
InChI Key: KXUVBLCNPLSNKA-UHFFFAOYSA-N
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Description

3-Amino-N-(4-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of aromatic and heterocyclic rings, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thienyl Ring: Starting with thiophene derivatives, various substitution reactions can introduce the desired functional groups.

    Cyclization: The formation of the cyclopenta[B]thieno[3,2-E]pyridine ring system through cyclization reactions.

    Amidation: Introduction of the carboxamide group through amidation reactions.

    Amination: Introduction of the amino group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Pathway Modulation: Modulation of biochemical pathways.

    Cellular Effects: Inducing cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Compounds with similar thienyl and pyridine ring structures.

    Aminocarboxamides: Compounds with amino and carboxamide functional groups.

Uniqueness

The unique combination of functional groups and ring structures in 3-Amino-N-(4-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide may confer specific properties that differentiate it from other similar compounds. This could include unique reactivity, binding affinity, or biological activity.

Properties

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5 g/mol

IUPAC Name

6-amino-N-(4-methylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C22H19N3OS2/c1-12-7-9-13(10-8-12)24-21(26)20-19(23)18-17(16-6-3-11-27-16)14-4-2-5-15(14)25-22(18)28-20/h3,6-11H,2,4-5,23H2,1H3,(H,24,26)

InChI Key

KXUVBLCNPLSNKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CS5)N

Origin of Product

United States

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